![molecular formula C9H9NO2 B3089222 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1190392-48-3](/img/structure/B3089222.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid
Overview
Description
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C8H9N . It is also known as 2,3-Cyclopentenopyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The process involves a profound structural transformation, including the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Molecular Structure Analysis
The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been studied by X-ray structural analysis . The molecules of some compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid include a molecular weight of 119.1638 . The compound has a refractive index of n20/D 1.544 (lit.) and a density of 1.018 g/mL at 25 °C (lit.) .Scientific Research Applications
Multicomponent Synthesis
The compound is used in the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .
Biological Activity
Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
3. Inhibitor Films for Steel Alloy Corrosion The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid derivatives have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . They exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .
Synthesis of Key Intermediates
6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate of cefpirome . A new practical and efficient route was developed for its synthesis .
Synthesis of Derivatives
The use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) . The use of benzyl chloride leads to the formation of 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5Hcyclopenta[b]pyridine-3 .
Designing New Heterocyclic Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid derivatives were presented through cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The cyclocondensation reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile derivatives (capds), have been employed as inhibitors for carbon steel (cs) corrosion .
Mode of Action
Capds, which are structurally similar, exhibit their inhibitory action through adsorption on the cs interface . This adsorption follows the Langmuir isotherm model, including physisorption and chemisorption . The efficacy of the CAPD molecules correlates well with their structures, and this protection was attributed to their adsorption on the CS surface .
Biochemical Pathways
The related capds are known to form a protective layer on the cs surface, retarding the attack of corrosive medium .
Result of Action
Capds, which are structurally similar, have been shown to exhibit superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 .
Action Environment
The action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid can be influenced by environmental factors. For instance, the related CAPDs exhibit their inhibitory action in a molar H2SO4 medium . The corrosion protection efficiency of these compounds lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, and the medium temperature .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGKQZHWCKDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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